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4-hydroxy-5-methyl-2-methylene-3(2H)-furanone - 948557-12-8

4-hydroxy-5-methyl-2-methylene-3(2H)-furanone

Catalog Number: EVT-1206359
CAS Number: 948557-12-8
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-hydroxy-5-methyl-2-methylenefuran-3-one is a member of the class of furans that is 5-methyl-2-methylenefuran carrying additional oxo and hydroxy groups at positions 3 and 4 respectively. It is a member of furans, an enol, a cyclic ketone and an enone. It is a tautomer of a 2-methyl-5-methylenefuran-3,4-dione.
Synthesis Analysis

The synthesis of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone can occur through both natural biosynthetic pathways and synthetic chemical methods.

Natural Synthesis:
In nature, this compound is produced enzymatically during the ripening of fruits. Specifically, it is formed through a series of reactions involving the enzyme FaQR (a putative quinone oxidoreductase) which catalyzes the reduction of specific precursors during fruit maturation . The biosynthetic route typically involves the condensation of diketoses derived from carbohydrates with amino acids, leading to the formation of furanones through complex enzymatic pathways.

Synthetic Methods:
Several synthetic routes have been developed in laboratory settings:

  1. Condensation Reactions: These involve the reaction of aldehydes or ketones with other organic compounds under acidic or basic conditions.
  2. Reduction Reactions: The use of reducing agents to convert precursors into 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone.
  3. Maillard Reaction: This reaction between reducing sugars and amino acids during heating can also yield this furanone as a byproduct, particularly in food processing .
Molecular Structure Analysis

The molecular structure of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone features a furan ring that is substituted with hydroxyl and methyl groups. Key structural characteristics include:

  • Furan Ring: A five-membered aromatic ring containing one oxygen atom.
  • Hydroxyl Group: Located at the 4-position, contributing to its reactivity.
  • Methylene Group: The presence of a methylene group at the 2-position enhances its stability and reactivity.

The compound's structure can be represented using SMILES notation as C=C1(C(=O)C(/O)=C(C)\O1), indicating the arrangement of atoms and functional groups within the molecule .

Chemical Reactions Analysis

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone participates in various chemical reactions:

  1. Condensation Reactions: It can react with other carbonyl compounds to form larger molecules.
  2. Reduction Reactions: The compound can undergo reduction to produce various derivatives, which may have different sensory properties.
  3. Hydrolysis Reactions: Under certain conditions, it can hydrolyze to form simpler compounds.

These reactions are significant in both synthetic organic chemistry and in understanding metabolic pathways in biological systems.

Mechanism of Action

The mechanism by which 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone exerts its effects primarily relates to its role as a flavor compound. It interacts with olfactory receptors in humans, triggering sensory responses that contribute to flavor perception. The enzymatic pathway leading to its production involves several steps:

  1. Enzyme Catalysis: Enzymes such as FaQR facilitate the conversion of precursor compounds into this furanone through reduction reactions.
  2. Formation of Intermediate Compounds: These intermediates are crucial for the final production of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone.

Research indicates that variations in enzyme activity can influence the concentration of this compound in fruits, thereby affecting their flavor profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone include:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Stability: The compound exhibits varying stability depending on pH levels; it is generally more stable in neutral to slightly alkaline conditions but can decompose under extreme acidic or basic conditions .

These properties make it suitable for applications in food flavoring and fragrance formulations.

Applications

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone has several important applications:

  1. Flavoring Agent: Widely used in the food industry for its pleasant aroma, particularly in fruit-flavored products.
  2. Fragrance Component: Employed in perfumes and scented products due to its fruity scent profile.
  3. Research Tool: Used in studies related to plant biology and biochemistry to understand flavor biosynthesis pathways.
Introduction

Definition and Structural Characterization of 4-Hydroxy-5-Methyl-2-Methylene-3(2H)-Furanone (HMMF)

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), with the molecular formula C₆H₆O₃, is a highly reactive, labile furanone derivative characterized by an exocyclic methylene group (=CH₂) at the C-2 position and a hydroxyl group at C-4. Its molecular backbone consists of a five-membered furanone ring with a methyl substituent at C-5, conferring planarity that facilitates resonance stabilization. The compound exists predominantly in its enol form (4-hydroxy tautomer) rather than the keto form (4-oxo), a feature critical for its hydrogen-bonding capacity and sensory properties [1] [6]. The exocyclic methylene group renders HMMF electrophilic, making it prone to nucleophilic attacks and redox reactions. This reactivity underpins its role as a biosynthetic intermediate. Spectroscopic data reveal key structural fingerprints: IR shows C=O stretching at 1,710–1,740 cm⁻¹ and O–H stretching at 3,200–3,600 cm⁻¹, while ¹³C NMR signals for the exocyclic methylene appear at δ 110–120 ppm [4] [6].

Table 1: Structural and Physicochemical Properties of HMMF

PropertyValue/Description
Molecular FormulaC₆H₆O₃
Molar Mass126.11 g/mol
IUPAC Name4-Hydroxy-5-methyl-2-methylenefuran-3-one
TautomerismEnol-oxo equilibrium (enol form dominant)
Key Functional GroupsExocyclic methylene, enolized β-dicarbonyl system
Spectroscopic MarkersIR: 1,710 cm⁻¹ (C=O); ¹³C NMR: δ 112 ppm (=CH₂)

Historical Context and Discovery in Natural and Synthetic Systems

HMMF was first identified indirectly in the 1960s during investigations into Maillard reaction products. Initial studies on furanones focused on 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®), identified in 1960 as a thermal degradation product of hexose-amino acid mixtures [2] [7]. By the 1990s, biosynthetic studies in strawberries (Fragaria × ananassa) revealed HMMF as the direct precursor to HDMF, enzymatically reduced by NAD(P)H-dependent enone oxidoreductase (FaEO) [5]. This discovery positioned HMMF as a central biosynthetic intermediate in both plant and microbial systems. Chemically, HMMF forms via acid- or base-catalyzed aldol condensations during thermal processing, such as between methylglyoxal (C3) and trioses (C3) [2]. Its transient nature in aqueous solutions (due to hydration or polymerization) initially hampered isolation, but advanced techniques like solvent-assisted flavor evaporation (SAFE) later enabled its characterization in heat-treated foods like roasted coffee and cooked meats [7].

Table 2: Occurrence of HMMF and Related Furanones in Natural Systems

Source TypeExampleDetected CompoundRole/Notes
FruitsStrawberryHMMF (ephemeral intermediate)Biosynthetic precursor to HDMF (strawberry flavor)
Thermal FoodsRoasted coffeeHMMF (traces)Formed via Maillard reaction
Biosynthetic PathwaysSaccharomycesHMMF analogsMicrobial production via diketose fragmentation

Role in Flavor and Fragrance Chemistry: Bridging Biosynthesis and Industrial Applications

HMMF serves as the immediate precursor to one of the most sensorially significant flavor compounds: 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®). Enzymatic reduction of HMMF’s exocyclic methylene group by FaEO in strawberries generates HDMF, which has a low odor threshold (0.03 µg/L) and imparts caramel-like notes [2] [5]. Industrially, HMMF’s instability precludes direct use, but its derivatives (e.g., HDMF, homofuraneol) are extensively applied in flavor formulations. HDMF is commercially produced via three routes:

  • Maillard Synthesis: Thermal reaction of rhamnose/proline mixtures (yielding >40 mol%) [2].
  • Biocatalytic Reduction: Recombinant enone oxidoreductases reduce stabilized HMMF analogs [5].
  • Chemical Stabilization: Glycosylation (e.g., β-glucosides) or etherification (e.g., 2,5-dimethyl-4-methoxy-3(2H)-furanone) to limit degradation [2] [6].

Table 3: Industrial Production Methods for HMMF-Derived Flavor Compounds

MethodCompound GeneratedYield/AdvantageApplication Example
Maillard ReactionHDMF>40 mol% from L-rhamnoseMeat flavors, caramel enhancers
Enzymatic ReductionHDMF from HMMFStereoselective (4R-hydride transfer)Natural strawberry flavorings
Chemical DerivatizationHomofuraneolEnhanced stability; smoky-caramel notesSoy sauce, baked goods

The enzymatic conversion of HMMF to HDMF exemplifies biocatalysis’s potential for sustainable flavor production. Structural studies of FaEO reveal a Rossmann-fold domain that positions NAD(P)H to transfer hydride (4R-specific) to HMMF’s exocyclic carbon, forming an enolate intermediate that protonates to yield (R)-HDMF—the enantiomer with superior sensory potency [5] [10]. This precision contrasts with synthetic Maillard routes, which yield racemates. Current research focuses on enzyme engineering to optimize FaEO variants for industrial-scale HMMF reduction, aiming to replace extraction from finite natural sources [5].

Properties

CAS Number

948557-12-8

Product Name

4-hydroxy-5-methyl-2-methylene-3(2H)-furanone

IUPAC Name

4-hydroxy-5-methyl-2-methylidenefuran-3-one

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c1-3-5(7)6(8)4(2)9-3/h8H,1H2,2H3

InChI Key

NPMQEIOINVDLMV-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C)O1)O

Synonyms

HMMF;

Canonical SMILES

CC1=C(C(=O)C(=C)O1)O

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